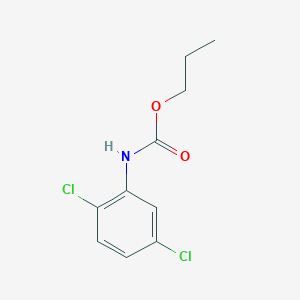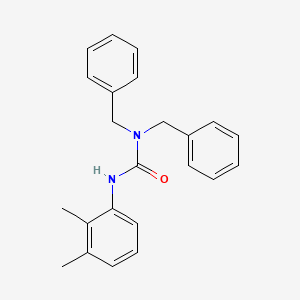![molecular formula C25H22O3S B11951034 11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide CAS No. 984-33-8](/img/structure/B11951034.png)
11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[64102,709,12]trideca-2,4,6-triene 10,10-dioxide is a complex organic compound with a unique tetracyclic structure This compound is characterized by its distinct arrangement of carbon, hydrogen, oxygen, and sulfur atoms, forming a rigid and stable framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetracyclic Core: This involves cyclization reactions to form the rigid tetracyclic structure.
Introduction of Phenyl Groups: Phenyl groups are introduced through substitution reactions.
Oxidation: The final step involves the oxidation of sulfur to form the 10,10-dioxide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization and oxidation processes.
化学反応の分析
Types of Reactions
11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule.
Reduction: Reduction reactions can lead to the formation of different reduced species.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Transition metal catalysts for facilitating cyclization and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl rings.
科学的研究の応用
11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide has several applications in scientific research:
Chemistry: Used as a model compound for studying tetracyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The presence of the oxa-thiatetracyclo framework and phenyl groups contributes to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
11,11-Dimethyl-4,8-dimethylenebicyclo[7.2.0]undecan-3-ol: Another compound with a similar tetracyclic structure but different functional groups.
1,8-Diphenyl-13-oxatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6,10-tetraene: Shares the tetracyclic core but lacks the 10,10-dioxide moiety.
Uniqueness
11,11-Dimethyl-1,8-diphenyl-13-oxa-10lambda6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide is unique due to its specific arrangement of atoms and the presence of the 10,10-dioxide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
984-33-8 |
|---|---|
分子式 |
C25H22O3S |
分子量 |
402.5 g/mol |
IUPAC名 |
11,11-dimethyl-1,8-diphenyl-13-oxa-10λ6-thiatetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene 10,10-dioxide |
InChI |
InChI=1S/C25H22O3S/c1-23(2)21-22(29(23,26)27)25(18-13-7-4-8-14-18)20-16-10-9-15-19(20)24(21,28-25)17-11-5-3-6-12-17/h3-16,21-22H,1-2H3 |
InChIキー |
ATBFEVOAQIZEKI-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C(S1(=O)=O)C3(C4=CC=CC=C4C2(O3)C5=CC=CC=C5)C6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)
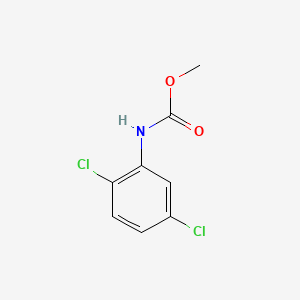



![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)
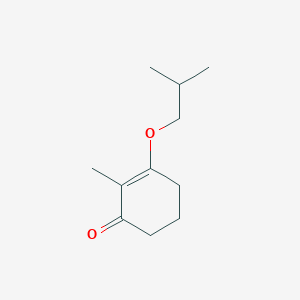
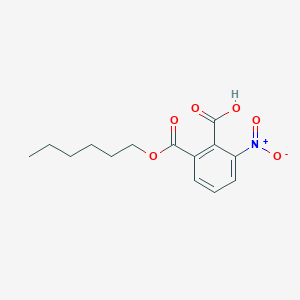

![Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11951027.png)
